![molecular formula C9H10O4 B1297562 Methyl 2-hydroxy-6-methoxybenzoate CAS No. 22833-69-8](/img/structure/B1297562.png)
Methyl 2-hydroxy-6-methoxybenzoate
Overview
Description
“Methyl 2-hydroxy-6-methoxybenzoate” is a chemical compound with the CAS Number: 22833-69-8 . It has a molecular weight of 182.18 . The IUPAC name for this compound is methyl 2-hydroxy-6-methoxybenzoate .
Molecular Structure Analysis
The InChI code for “Methyl 2-hydroxy-6-methoxybenzoate” is1S/C9H10O4/c1-12-7-5-3-4-6 (10)8 (7)9 (11)13-2/h3-5,10H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-6-methoxybenzoate” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Bioactive Natural Products
Methyl 2-hydroxy-6-methoxybenzoate has been used in the enantioselective synthesis of bioactive natural products such as (+)-coriandrone A and B .
Antifeedant Activity
This compound has also been investigated for its antifeedant activity, which could be useful in pest control applications .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with it include H315, H319, H335 , which correspond to skin irritation, serious eye irritation, and respiratory system irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Mechanism of Action
Biochemical Pathways
It has been used in the synthesis of bioactive natural products , suggesting that it may interact with various biochemical pathways
Result of Action
It has been used in the synthesis of bioactive natural products , suggesting that it may have significant molecular and cellular effects
properties
IUPAC Name |
methyl 2-hydroxy-6-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJIMTHQIPOSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335771 | |
Record name | Methyl 2-hydroxy-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-6-methoxybenzoate | |
CAS RN |
22833-69-8 | |
Record name | Methyl 2-hydroxy-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl 2-hydroxy-6-methoxybenzoate in Securidaca longipedunculata?
A1: While methyl salicylate is identified as the primary volatile component in the root bark of Securidaca longipedunculata [], methyl 2-hydroxy-6-methoxybenzoate is found as a minor constituent. Its presence, along with its benzyl analogue, contradicts previous reports on the composition of the plant's extracts []. Furthermore, this compound, isolated alongside other constituents, did not exhibit antibacterial or antifungal activity against the tested microorganisms, unlike other compounds found in the plant [].
Q2: How does the activity of methyl 2-hydroxy-6-methoxybenzoate compare to other compounds isolated from Securidaca longipedunculata?
A2: In studies focusing on the antiplasmodial activity of Securidaca longipedunculata extracts, methyl 2-hydroxy-6-methoxybenzoate did not display significant activity []. This contrasts with other isolated compounds, such as 2,3,4,5-tetramethoxybenzophenone and 4-hydroxy-2,3-dimethoxybenzophenone, which exhibited notable in vitro antiplasmodial activity []. This suggests that the structural differences between these compounds significantly impact their biological activity.
Q3: Are there future research directions for methyl 2-hydroxy-6-methoxybenzoate derived from Securidaca longipedunculata?
A3: Although methyl 2-hydroxy-6-methoxybenzoate did not exhibit significant biological activity in the cited studies [, ], further research could explore potential synergistic effects with other compounds from Securidaca longipedunculata. Additionally, investigating its role in the plant itself, beyond its antimicrobial or antiplasmodial potential, could provide a more comprehensive understanding of its significance.
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